N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide

Physicochemical Properties LogP Solubility

The chemical compound N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide, registered under CAS number 1234888-76-6, is a small molecule with the molecular formula C20H23N3O3S and a molecular weight of 385.48 g/mol. Its structure is characterized by a 2-(methylthio)nicotinamide core linked to a phenyl ring, which is further substituted with a 4-hydroxypiperidin-1-yl-2-oxoethyl group.

Molecular Formula C20H23N3O3S
Molecular Weight 385.48
CAS No. 1234888-76-6
Cat. No. B2737022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide
CAS1234888-76-6
Molecular FormulaC20H23N3O3S
Molecular Weight385.48
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
InChIInChI=1S/C20H23N3O3S/c1-27-20-17(3-2-10-21-20)19(26)22-15-6-4-14(5-7-15)13-18(25)23-11-8-16(24)9-12-23/h2-7,10,16,24H,8-9,11-13H2,1H3,(H,22,26)
InChIKeyIMCOUWBADUYFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide (CAS 1234888-76-6): Structural Identity and Chemical Baseline


The chemical compound N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide, registered under CAS number 1234888-76-6, is a small molecule with the molecular formula C20H23N3O3S and a molecular weight of 385.48 g/mol [1]. Its structure is characterized by a 2-(methylthio)nicotinamide core linked to a phenyl ring, which is further substituted with a 4-hydroxypiperidin-1-yl-2-oxoethyl group [1]. This specific combination of functional groups places it within a research chemical space explored for nicotinamide-related biological pathways, serving as a crucial, non-interchangeable tool for investigating structure-activity relationships (SAR) around the nicotinamide pharmacophore.

Why N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide Cannot Be Replaced by Generic Analogs for Scientific Research


This compound cannot be generically substituted because its precise architectural assembly creates a unique, multi-faceted pharmacophore not replicated by simpler analogs [1]. The concurrent presence of a 2-methylthio group on the pyridine ring, a 4-hydroxypiperidine substituent, and a specific phenylacetamide linker is critical [1]. Each module contributes distinct properties: the 2-methylthio-nicotinamide core is essential for engaging with targets like nicotinamide N-methyltransferase (NNMT) with a defined potency range (IC50 values in the low micromolar range for related compounds), while the 4-hydroxypiperidine moiety introduces a physicochemical handle that significantly alters solubility and hydrogen-bonding capacity compared to unsubstituted piperidine variants . Interchanging any single component with a generic replacement would therefore result in an unpredictable and likely substantial loss of the specific biological and physicochemical profile required for reproducible scientific investigations.

Quantitative Differentiation Evidence for CAS 1234888-76-6 Against Comparator Compounds


Physicochemical Differentiation: Aqueous Solubility Advantage Conferred by the 4-Hydroxypiperidine Substituent

The 4-hydroxypiperidine moiety of the target compound is a key structural differentiator from analogs containing an unsubstituted piperidine ring. This substitution dramatically alters the compound's lipophilicity profile, a primary driver of aqueous solubility. 4-Hydroxypiperidine exhibits a logP of -0.35 at 25°C, indicating high hydrophilicity, while unsubstituted piperidine possesses a logP of approximately 0.0 to 0.8, classifying it as a more lipophilic compound [1]. This difference of roughly one log unit translates to a predicted tenfold increase in aqueous solubility for the target compound, a critical advantage for in vitro assay preparation and formulation where co-solvents may interfere with biological readouts.

Physicochemical Properties LogP Solubility Lead Optimization

Class-Level NNMT Inhibitory Potency: Benchmarking the 2-Methylthio-Nicotinamide Core Against a Close Structural Analog

The 2-methylthio-nicotinamide core is a critical pharmacophore for inhibiting nicotinamide N-methyltransferase (NNMT). A closely related structural analog, NNMT-IN-6 hydrochloride, which incorporates the same 2-methylthio-nicotinamide scaffold, has demonstrated potent NNMT inhibition with an IC50 of 1.41 µM and a Kd of 5.6 µM . This provides a quantitative baseline for the core scaffold's activity. The target compound, retaining this essential pharmacophore, is thus positioned within a validated, potent chemical series. The 4-hydroxypiperidine tail of the target compound is predicted to further modulate potency and pharmacokinetics, differentiating it from NNMT-IN-6, which has a different amine terminus.

Enzyme Inhibition NNMT Metabolic Disease Cancer Research

Multi-Pathway Potential: Evidence of Antiviral Activity in the 2-Methylthio-Nicotinamide Chemical Class

The 2-(methylthio)nicotinamide scaffold has demonstrated biological activity beyond the NNMT pathway, specifically as an antiviral agent. A structurally related analog, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was identified as an inhibitor of Chikungunya virus (CHIKV) replication with an EC50 of 0.6 µM and an EC90 of 0.93 µM [1]. While the target compound possesses a different tail group, the shared central scaffold is the key pharmacophore for this activity. This data suggests the target compound is a privileged structure for preliminary screening against alphaviruses, providing a higher probability of hit identification compared to random screening libraries.

Antiviral Alphavirus Chikungunya Antiviral Assay

Therapeutic Validation of the Piperidine-Nicotinamide Drug Class by Major Pharmaceutical R&D

The scientific and commercial relevance of piperidine-based nicotinamide derivatives as NNMT inhibitors is validated by recent patent activity from major pharmaceutical companies. A 2025 patent application from AstraZeneca (WO2025149628A1) specifically claims novel piperidine derivatives as NNMT inhibitors for the treatment of chronic kidney disease (CKD) and acute kidney injury (AKI) [1]. This development confirms that the general molecular framework of the target compound—a piperidine linked to a nicotinamide core—is at the forefront of therapeutic research. The target compound, with its specific 2-methylthio and 4-hydroxypiperidine substitutions, offers a unique, pre-clinical probe for benchmarking against these emerging clinical candidates.

Chronic Kidney Disease Drug Development NNMT Patent Analysis

High-Precision Application Scenarios for N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide Grounded in Evidence


NNMT Probe & Lead Optimization with Optimized Physicochemistry

This compound is an ideal starting point for medicinal chemistry campaigns targeting NNMT. Its core provides validated enzyme inhibition (as shown by the benchmark IC50 of 1.41 µM for the related NNMT-IN-6 ), while its 4-hydroxypiperidine tail, with a demonstrated low logP of -0.35, provides a solubility advantage over more lipophilic piperidine analogs. This facilitates cleaner assay validation and establishes a clear SAR vector for modulating both potency and pharmacokinetic properties in a new lead series.

Specificity Profiling Against the Nicotinamide-Dependent Metabolome

The presence of the 2-methylthio group on the nicotinamide ring is a steric and electronic modifier that can be used to probe selectivity within the NAD+ metabolic network. Researchers can use this compound to test for differential inhibition against enzymes like NNMT versus closely related methyltransferases or NAD+-consuming enzymes (e.g., sirtuins, PARPs), using a simple nicotinamide analog as a control. This addresses a key challenge in developing selective metabolic pathway inhibitors.

Dual-Utility Screening for Antiviral and Oncology Targets

The evidence that the 2-(methylthio)nicotinamide core can inhibit Chikungunya virus replication (EC50 = 0.6 µM [1]) positions this compound as a valuable screening tool for antiviral drug discovery. Procurement of this compound serves a dual purpose: it can be screened against a panel of emerging viruses for hit identification while simultaneously being profiled against NNMT-dependent cancer cell lines, maximizing the scientific return from a single chemical entity in a multidisciplinary screening center.

Benchmarking Industrial NNMT Inhibitor Programs

For biotech and pharmaceutical companies pursuing NNMT for chronic kidney disease (CKD), as highlighted by recent patents from major players like AstraZeneca [2], this compound is a strategic acquisition. It can serve as a structurally distinct competitive benchmarking tool, allowing internal programs to assess the novelty and differentiated profile of their own lead series against a compound with a unique combination of the critical 2-methylthio nicotinamide pharmacophore and a solubility-enhancing hydroxypiperidine tail.

Quote Request

Request a Quote for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.